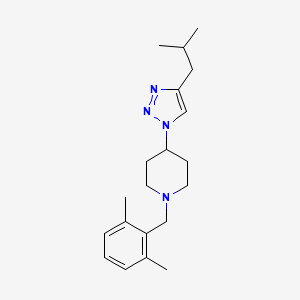![molecular formula C19H23N5O2 B5903051 5-[(4-benzoylpiperazin-1-yl)carbonyl]-N-isopropylpyrimidin-2-amine](/img/structure/B5903051.png)
5-[(4-benzoylpiperazin-1-yl)carbonyl]-N-isopropylpyrimidin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[(4-benzoylpiperazin-1-yl)carbonyl]-N-isopropylpyrimidin-2-amine (referred to as compound X) is a small molecule that has been studied for its potential therapeutic use in various diseases. Compound X belongs to the class of piperazine derivatives and has shown promising results in preclinical studies.
Mechanism of Action
The mechanism of action of compound X involves its ability to inhibit the activity of specific enzymes and receptors in the body. Compound X has been shown to inhibit the activity of certain kinases that are involved in tumor growth and inflammation. Additionally, compound X has been shown to interact with specific receptors in the brain that are involved in neurodegeneration.
Biochemical and Physiological Effects:
Compound X has been shown to have a range of biochemical and physiological effects in preclinical studies. These effects include inhibition of tumor growth, reduction of inflammation, and neuroprotection. Compound X has also been shown to have antioxidant properties and to modulate the immune response.
Advantages and Limitations for Lab Experiments
One advantage of using compound X in lab experiments is its high purity and stability. Additionally, compound X has been shown to have low toxicity in preclinical studies, making it a safe compound for use in lab experiments. One limitation of using compound X is its limited solubility in water, which may require the use of specialized solvents for certain experiments.
Future Directions
There are several future directions for the study of compound X. One potential direction is the development of novel formulations that increase the solubility and bioavailability of compound X. Additionally, further studies are needed to determine the optimal dosage and administration of compound X for therapeutic use. Finally, the potential use of compound X in combination with other drugs for synergistic effects should be explored.
Synthesis Methods
The synthesis of compound X involves a multi-step process that starts with the preparation of 2-amino-4,6-dichloropyrimidine. This intermediate is then reacted with isopropylamine and benzoyl piperazine to yield compound X. The synthesis of compound X has been optimized for high yield and purity.
Scientific Research Applications
Compound X has been studied for its potential therapeutic use in various diseases, including cancer, inflammation, and neurological disorders. In preclinical studies, compound X has shown promising results in inhibiting tumor growth and reducing inflammation. Compound X has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
properties
IUPAC Name |
phenyl-[4-[2-(propan-2-ylamino)pyrimidine-5-carbonyl]piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N5O2/c1-14(2)22-19-20-12-16(13-21-19)18(26)24-10-8-23(9-11-24)17(25)15-6-4-3-5-7-15/h3-7,12-14H,8-11H2,1-2H3,(H,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPTFADKXSWEHMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC1=NC=C(C=N1)C(=O)N2CCN(CC2)C(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(4-benzoylpiperazin-1-yl)carbonyl]-5-methyl-4,5,6,7-tetrahydro-2H-indazole](/img/structure/B5902968.png)

![2-(1-adamantyl)-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-methylethyl]acetamide](/img/structure/B5902982.png)
![3-[benzyl(2-methylthieno[2,3-d]pyrimidin-4-yl)amino]propanamide](/img/structure/B5902985.png)
![2-chloro-3-({(2-hydroxyethyl)[4-(methylthio)benzyl]amino}methyl)-6-methoxyphenol](/img/structure/B5902990.png)

![N-[(1-ethylcyclobutyl)methyl]-N'-(3-methyl-1,2,4-thiadiazol-5-yl)urea](/img/structure/B5903000.png)
![N-[(1-allyl-3-methyl-1H-pyrazol-4-yl)methyl]-N-(2-fluorobenzyl)-1-methoxypropan-2-amine](/img/structure/B5903026.png)
![N-[(1-methyl-1H-imidazol-2-yl)methyl]-N-[(5-methyl-2-thienyl)methyl]prop-2-en-1-amine](/img/structure/B5903035.png)
![N-[(1-allyl-3-methyl-1H-pyrazol-4-yl)methyl]-2-(3,5-dimethyl-1H-pyrazol-1-yl)propan-1-amine](/img/structure/B5903050.png)
![N-[(3S*,4R*)-4-ethoxytetrahydrofuran-3-yl]-2-[(2-methylprop-2-en-1-yl)oxy]benzamide](/img/structure/B5903055.png)
![[2-({4-[(3-isobutylisoxazol-5-yl)carbonyl]piperazin-1-yl}methyl)phenyl]methanol](/img/structure/B5903058.png)
![N-[4-({2-[2-(4-hydroxyphenyl)ethyl]piperidin-1-yl}carbonyl)phenyl]acetamide](/img/structure/B5903064.png)
![N-[1-(4-sec-butoxy-3-methoxybenzyl)piperidin-4-yl]acetamide](/img/structure/B5903075.png)